

Initial Efficacy Studies of CRT0066854 Hydrochloride: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	CRT0066854 hydrochloride	
Cat. No.:	B2629404	Get Quote

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Introduction

CRT0066854 hydrochloride is a potent and selective small molecule inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically targeting PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta).[1] These kinases are crucial regulators of cell polarity, proliferation, and survival, and their dysregulation has been implicated in the development and progression of various cancers. This technical guide provides a comprehensive overview of the initial efficacy studies of **CRT0066854 hydrochloride**, focusing on its mechanism of action, in vitro efficacy data, and the experimental protocols used in its evaluation. To date, publicly available in vivo efficacy data for **CRT0066854 hydrochloride** is limited.

Core Efficacy Data

The initial preclinical evaluation of **CRT0066854 hydrochloride** has demonstrated its potential as an anti-cancer agent through its targeted inhibition of aPKC isoforms and its effects on cancer cell behavior in vitro.

Biochemical Potency

CRT0066854 hydrochloride exhibits potent and selective inhibitory activity against full-length PKC₁ and PKC₂ kinases. It also shows activity against ROCK-II (Rho-associated coiled-coil



containing protein kinase 2). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target Kinase	IC50 (nM)	
PKCı	132	
РКС	639	
ROCK-II	620	
Table 1: Riochemical notancy of CDT0066854		

Table 1: Biochemical potency of CRT0066854

hydrochloride against target kinases.[1]

In Vitro Cellular Efficacy

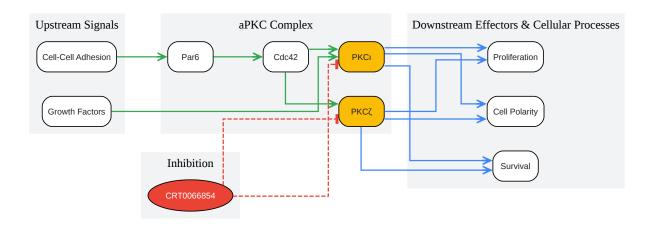
Initial studies have demonstrated the ability of CRT0066854 to modulate cancer cell phenotypes in various in vitro models.

Assay	Cell Line	Effect of CRT0066854
3D Spheroid Morphogenesis Assay	H-Ras-MDCK	Restored polarized morphogenesis in dysplastic spheroids.
Colony Formation Assay	HeLa	Decreased colony formation.
LLGL2 Phosphorylation Assay	Not Specified	Inhibited phosphorylation of LLGL2 (Lethal giant larvae homolog 2).
Directed Cell Migration Assay	NRK	Impeded directed cell migration.
Table 2: Summary of in vitro cellular efficacy of CRT0066854.		

Mechanism of Action & Signaling Pathway



CRT0066854 acts as an ATP-competitive inhibitor of aPKC isoforms. The binding of CRT0066854 to the ATP-binding pocket of PKCι and PKCζ prevents the phosphorylation of their downstream substrates. This interference with aPKC signaling disrupts key cellular processes that are often hijacked by cancer cells, such as the loss of cell polarity and uncontrolled proliferation.



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Caption: aPKC signaling pathway and the inhibitory action of CRT0066854.

Experimental Protocols 3D Spheroid Morphogenesis Assay

This assay assesses the ability of CRT0066854 to restore normal epithelial cell polarity in a three-dimensional culture model that mimics certain aspects of in vivo tissue architecture.

Cell Line: Madin-Darby Canine Kidney (MDCK) cells engineered to express oncogenic H-Ras (H-Ras-MDCK).

Methodology:

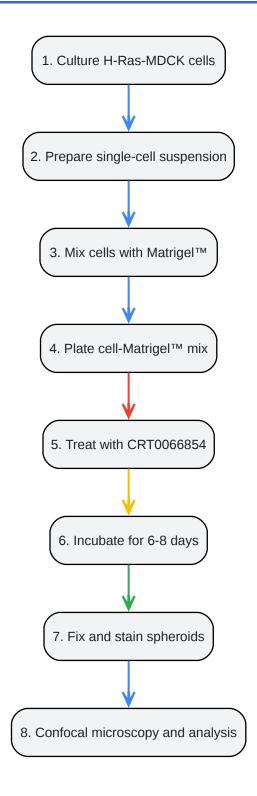
Foundational & Exploratory





- Cell Preparation: H-Ras-MDCK cells are grown to sub-confluency in standard 2D culture.
- Matrigel™ Preparation: A layer of growth factor-reduced Matrigel™ is allowed to solidify in the wells of a chamber slide.
- Cell Seeding: A single-cell suspension of H-Ras-MDCK cells is prepared and mixed with Matrigel™ at a final concentration of 2-5 x 10⁴ cells/mL.
- Spheroid Formation: The cell-Matrigel[™] suspension is plated on top of the solidified
 Matrigel[™] layer. The cells are cultured for 6-8 days to allow for the formation of spheroids.
- Treatment: **CRT0066854 hydrochloride** is added to the culture medium at various concentrations (e.g., 0.2, 0.4, 0.8, 1.2 μ M) at the time of seeding and replenished with each media change.
- Analysis: After the incubation period, spheroids are fixed and stained for markers of polarity, such as F-actin (using phalloidin) to visualize the apical lumen and DAPI to visualize nuclei.
- Imaging: Spheroids are imaged using confocal microscopy to assess the presence and organization of lumens. The percentage of spheroids with a restored, single, centrally located lumen is quantified.





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References

- 1. Pharmacokinetics of (-)-epicatechin-3-O-gallate, an active component of Onpi-to, in rats -PubMed [pubmed.ncbi.nlm.nih.gov]
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